Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester
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Overview
Description
Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester is a chemical compound with the molecular formula C4H7ClN2O3 It is known for its unique structure, which includes a carbamate group, a nitroso group, and a chloroethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester typically involves the reaction of N-methyl-N-nitroso-carbamic acid with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The product is then purified through various techniques such as distillation, crystallization, or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific biological activities.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, N-methyl-N-nitroso-, ethyl ester: Similar structure but with an ethyl ester group instead of a chloroethyl ester group.
Carbamic acid, 2-chloroethyl ester: Lacks the nitroso and N-methyl groups.
Carbamic acid, N-methyl-N-nitroso-, 4[2-(n’-methyl-n’-nitroso-ureido)ethyl]phenyl ester: More complex structure with additional functional groups.
Uniqueness
Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester is unique due to the presence of both the nitroso and chloroethyl ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
63982-14-9 |
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Molecular Formula |
C4H7ClN2O3 |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
2-chloroethyl N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-7(6-9)4(8)10-3-2-5/h2-3H2,1H3 |
InChI Key |
AJDIYMCQSLSEAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCCCl)N=O |
Origin of Product |
United States |
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